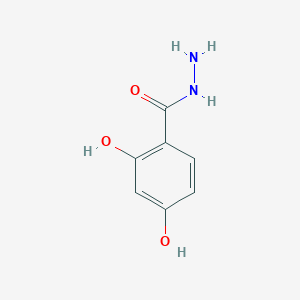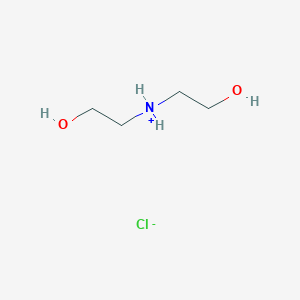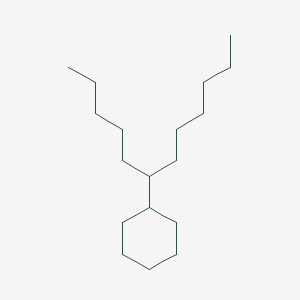
(1-Pentylheptyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pentylheptyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is also known as PCCH and is used in various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1-Pentylheptyl)cyclohexane is not fully understood, but it is believed to act on the endocannabinoid system by binding to cannabinoid receptors. The compound has a high affinity for the CB1 receptor, which is found in the central nervous system, and the CB2 receptor, which is found in the immune system. The activation of these receptors by (1-Pentylheptyl)cyclohexane leads to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1-Pentylheptyl)cyclohexane include analgesia, sedation, hypothermia, and appetite stimulation. The compound also has anti-inflammatory and neuroprotective properties. These effects are mainly due to the activation of the endocannabinoid system by (1-Pentylheptyl)cyclohexane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability. The compound is also easy to synthesize and purify. However, the limitations of using (1-Pentylheptyl)cyclohexane in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of (1-Pentylheptyl)cyclohexane. One direction is the development of new drugs based on the compound for the treatment of various diseases, such as chronic pain and inflammation. Another direction is the study of the structure-activity relationship of (1-Pentylheptyl)cyclohexane and its analogs to better understand its mechanism of action. Additionally, the use of (1-Pentylheptyl)cyclohexane in the synthesis of other compounds, such as cannabinoids and synthetic cathinones, can also be explored.
Conclusion:
In conclusion, (1-Pentylheptyl)cyclohexane is a chemical compound that has various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects. The mechanism of action of the compound is not fully understood, but it is believed to act on the endocannabinoid system. The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability, while the limitations include its high cost and the lack of understanding of its mechanism of action. There are several future directions for the study of (1-Pentylheptyl)cyclohexane, such as the development of new drugs and the study of its structure-activity relationship.
Métodos De Síntesis
The synthesis of (1-Pentylheptyl)cyclohexane involves the reaction of cyclohexanone with 1-bromopentane, followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained through a purification process, which involves chromatography and distillation. The purity of the product is determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
(1-Pentylheptyl)cyclohexane is used in various scientific research applications, such as the study of the endocannabinoid system and the development of new drugs for the treatment of various diseases. The compound is also used in the synthesis of other compounds, such as cannabinoids and synthetic cathinones.
Propiedades
Número CAS |
13151-86-5 |
|---|---|
Nombre del producto |
(1-Pentylheptyl)cyclohexane |
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
dodecan-6-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h17-18H,3-16H2,1-2H3 |
Clave InChI |
WVSLTHYDXYKDSO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCC)C1CCCCC1 |
SMILES canónico |
CCCCCCC(CCCCC)C1CCCCC1 |
Sinónimos |
(1-Pentylheptyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



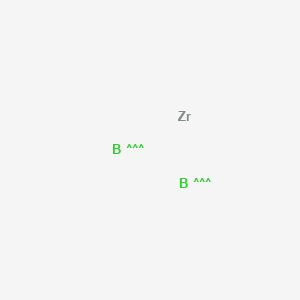
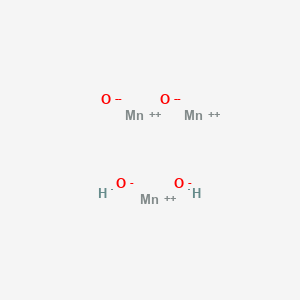

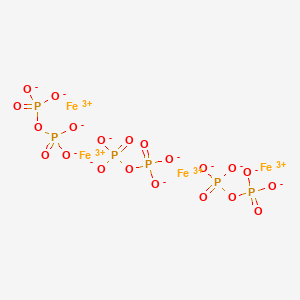
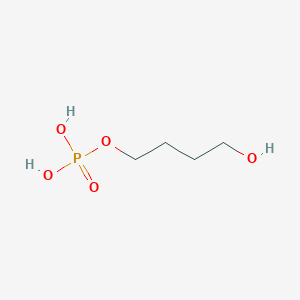

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
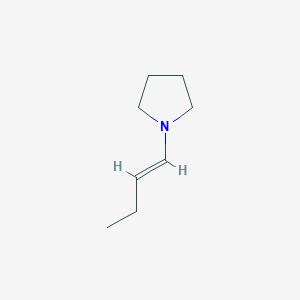
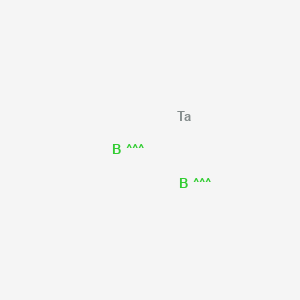
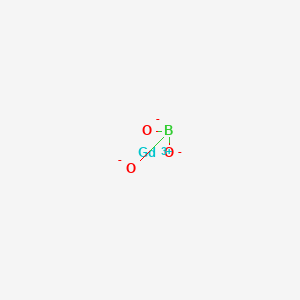
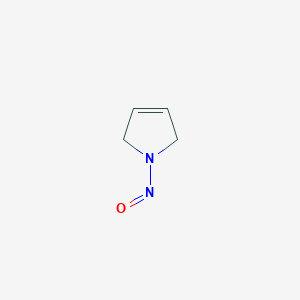
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
